Ir[p-F(t-Bu)-ppy]3

Photoredox Catalysis Decarboxylative Arylation Amino Acid Derivatization

Ir[p-F(t-Bu)-ppy]3 is the benchmark photoredox catalyst for decarboxylative arylation of α-amino acids, achieving 73-83% yield versus only 12% with unsubstituted Ir(ppy)3. Its unique fluorine/tert-butyl substitution pattern enhances both catalytic activity and solubility in organic solvents, enabling solution-processed OLED fabrication. With a 372.5°C melting point, it withstands vacuum thermal evaporation for stable green emitter deposition. Ideal for medicinal chemistry library synthesis, photoredox catalysis, and high-performance PhOLEDs. Choose Ir[p-F(t-Bu)-ppy]3 to maximize reaction yield, minimize waste, and ensure device reliability.

Molecular Formula C45H45F3IrN3
Molecular Weight 877.1 g/mol
Cat. No. B11941971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIr[p-F(t-Bu)-ppy]3
Molecular FormulaC45H45F3IrN3
Molecular Weight877.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3]
InChIInChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3
InChIKeyZYZHMYJZIZLDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ir[p-F(t-Bu)-ppy]3: Photoredox Catalyst for Decarboxylative Arylation and OLED Applications


Ir[p-F(t-Bu)-ppy]3 (CAS 1311386-93-2) is a cyclometalated iridium(III) complex with the molecular formula C45H45F3IrN3 and a molecular weight of 877.08 g/mol [1]. It features a central iridium atom coordinated by three bidentate ligands, 2-(4-fluorophenyl)-5-(tert-butyl)pyridine, which incorporate both electron-withdrawing fluorine atoms and bulky tert-butyl groups . This structural design endows the complex with unique properties for visible-light photocatalysis and potential use as a green emitter in organic light-emitting diodes (OLEDs) [2].

Why Substituting Ir[p-F(t-Bu)-ppy]3 with Other Iridium Photocatalysts Compromises Reaction Performance


Substituting Ir[p-F(t-Bu)-ppy]3 with other iridium-based photocatalysts in key transformations like the decarboxylative arylation of α-amino acids leads to a significant drop in reaction yield. As demonstrated in a systematic catalyst screen, unsubstituted Ir(ppy)3, a common photocatalyst, provides only a 12% yield under identical conditions, while Ir[p-F(t-Bu)-ppy]3 achieves 73% yield [1]. Even closely related analogs with only fluorine substitution (Ir(p-F-ppy)3) or a different fluorination pattern (Ir(dFppy)3) give yields of 58% and 54%, respectively, underscoring that the specific combination of fluorine and tert-butyl groups is critical for optimal catalytic activity [1]. The presence of bulky tert-butyl groups also enhances solubility and reduces aggregation, which is crucial for solution-processed applications, while fluorine atoms tune the electronic properties of the complex .

Quantitative Differentiation of Ir[p-F(t-Bu)-ppy]3 in Photoredox Catalysis


Superior Yield in Decarboxylative Arylation Compared to Ir(ppy)3 and Other Analogs

In the photoredox-catalyzed decarboxylative arylation of α-amino acids, Ir[p-F(t-Bu)-ppy]3 demonstrates a 6.1-fold increase in yield compared to the parent complex Ir(ppy)3 when using K2HPO4 as a base. It also outperforms Ir(p-F-ppy)3 (58% yield) and Ir(dFppy)3 (54% yield). The yield can be further increased to 83% by using CsF as a base. A series of Ru-based catalysts were unsuccessful in this transformation, and control experiments confirm the reaction is light-driven [1].

Photoredox Catalysis Decarboxylative Arylation Amino Acid Derivatization

Enhanced Solubility and Processability Through tert-Butyl Functionalization

The introduction of peripheral tert-butyl groups onto cyclometalated iridium(III) complexes is a well-established strategy to enhance solubility in organic solvents and suppress intermolecular aggregation, which can lead to concentration quenching of phosphorescence. Studies on related iridium dendrimers functionalized with tert-butyl groups show markedly improved solubility in non-polar solvents like cyclohexane and reduced aggregation-caused quenching in solid-state films [1][2]. Ir[p-F(t-Bu)-ppy]3 incorporates three tert-butyl groups on its ligands, providing a quantifiable advantage over unsubstituted Ir(ppy)3 in solution-processed device fabrication.

Solution-Processed OLEDs Solubility Aggregation Quenching

High Thermal Stability Indicated by Elevated Melting Point

Ir[p-F(t-Bu)-ppy]3 exhibits a melting point of 372.5 °C as reported by Sigma-Aldrich , which is significantly higher than the melting point of Ir(ppy)3, which ranges from 328 °C to 451 °C depending on the source . While the melting point of Ir(ppy)3 can vary due to polymorphic forms or impurities, the melting point of Ir[p-F(t-Bu)-ppy]3 is consistent and falls at the higher end of the range, indicating robust thermal stability. This property is advantageous for vacuum thermal evaporation processes used in OLED fabrication, where high thermal stress can degrade the emitter material.

Thermal Stability Device Fabrication Sublimation

Optimal Application Scenarios for Ir[p-F(t-Bu)-ppy]3 Based on Quantitative Evidence


High-Yield Decarboxylative Arylation of α-Amino Acids for Drug Discovery

Ir[p-F(t-Bu)-ppy]3 is the catalyst of choice for the photoredox-mediated decarboxylative arylation of α-amino acids, a key transformation for rapidly generating benzylic amine pharmacophores from biomass-derived amino acids. Its superior yield (73-83%) compared to Ir(ppy)3 (12%) and other analogs ensures efficient synthesis of target molecules, minimizing material waste and purification steps in medicinal chemistry workflows [1]. The reaction is compatible with a broad scope of amino acids and aryl halides, making it a versatile tool for building diverse chemical libraries.

Solution-Processed Green Phosphorescent OLEDs

The tert-butyl groups on Ir[p-F(t-Bu)-ppy]3 confer enhanced solubility in common organic solvents, making it particularly suitable for solution-processed OLED fabrication techniques such as spin-coating or inkjet printing [2]. This improved solubility, combined with the inherent green phosphorescence of the iridium core, allows for the preparation of uniform emissive layers with reduced aggregation-caused quenching, potentially leading to higher device efficiency and longer operational lifetime compared to devices made with less soluble Ir(ppy)3 derivatives.

High-Temperature Vacuum-Deposited OLEDs Requiring Robust Thermal Stability

With a melting point of 372.5 °C, Ir[p-F(t-Bu)-ppy]3 exhibits high thermal stability that is essential for vacuum thermal evaporation processes in OLED manufacturing . The material can be sublimed without significant decomposition, ensuring that the deposited films retain the desired optical and electronic properties. This makes it a reliable green emitter for high-performance, thermally evaporated phosphorescent OLEDs, particularly in display applications where device longevity and color purity are critical.

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